Efinaconazole-d4
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Overview
Description
Efinaconazole-d4 is a deuterated form of Efinaconazole, a triazole antifungal medication. Efinaconazole is primarily used for the treatment of onychomycosis, a fungal infection of the nail. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Efinaconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Efinaconazole involves the ring-opening addition reaction of epoxytriazole with 4-methylenepiperidine or its acid addition salt under mild conditions. This reaction is typically carried out in the presence of an alkali or an alkaline earth metal halide . The deuterated form, Efinaconazole-d4, is synthesized by incorporating deuterium atoms into the parent compound, Efinaconazole, through specific deuteration techniques.
Industrial Production Methods
Industrial production of Efinaconazole involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the concentration of reactants, reaction temperature, and time. The use of ionic liquid compounds as reaction media has also been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Efinaconazole-d4 undergoes various chemical reactions, including:
Oxidation: Efinaconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring structure.
Substitution: Substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Scientific Research Applications
Efinaconazole-d4 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Efinaconazole.
Biology: It helps in understanding the biological interactions and metabolic pathways of Efinaconazole.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Efinaconazole.
Industry: It is used in the development of new antifungal formulations and drug delivery systems
Mechanism of Action
Efinaconazole-d4, like its parent compound Efinaconazole, inhibits fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, Efinaconazole disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Amorolfine: Another antifungal agent used for the treatment of onychomycosis.
Ciclopirox: A hydroxypyridone antifungal agent.
Tavaborole: An oxaborole antifungal agent.
Uniqueness
Efinaconazole-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other antifungal agents like Amorolfine, Ciclopirox, and Tavaborole, Efinaconazole has shown higher efficacy in clinical trials for the treatment of onychomycosis .
Properties
Molecular Formula |
C18H22F2N4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(2,2,6,6-tetradeuterio-4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1/i7D2,8D2 |
InChI Key |
NFEZZTICAUWDHU-INFILRCQSA-N |
Isomeric SMILES |
[2H]C1(CC(=C)CC(N1[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)([2H])[2H])[2H] |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Origin of Product |
United States |
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